molecular formula C16H22Cl2N2 B1422928 N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride CAS No. 1269151-13-4

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride

Cat. No.: B1422928
CAS No.: 1269151-13-4
M. Wt: 313.3 g/mol
InChI Key: NCWBMTFGEKKNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This dihydrochloride salt features a quinoline core, a privileged scaffold in pharmaceuticals known for its diverse biological activities . The molecular structure, which incorporates a 2-methylquinoline group linked to a cyclopentylamine moiety, is designed for potential interaction with various biological targets. Compounds based on the quinoline structure, such as this, are frequently investigated for their potential pharmacological properties, including as core structures in anticancer and antimicrobial agent development . The presence of the methyl group on the quinoline and the cyclopentylamine side chain can influence the compound's binding affinity and selectivity, while the dihydrochloride salt form typically enhances stability and aqueous solubility for in vitro experimental applications. Researchers can utilize this compound as a key synthetic intermediate or a building block for the construction of more complex molecules . It serves as a valuable reference standard in analytical studies and a candidate for high-throughput screening in oncology and infectious disease research programs. Like similar quinoline derivatives, its mechanism of action in biological systems would likely involve interaction with specific enzymatic pathways or cellular receptors, a hypothesis that can be confirmed through ongoing research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2ClH/c1-12-10-13(11-17-14-6-2-3-7-14)15-8-4-5-9-16(15)18-12;;/h4-5,8-10,14,17H,2-3,6-7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWBMTFGEKKNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC3CCCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physical Data

Property Value
IUPAC Name N-[(2-methyl-4-quinolinyl)methyl]cyclopentanamine dihydrochloride
Molecular Formula C₁₆H₂₂Cl₂N₂
Molecular Weight 313.27 g/mol
Purity (Typical) ≥95%
Physical Form Powder
Storage Condition Room temperature
InChI Key NCWBMTFGEKKNGV-UHFFFAOYSA-N

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride typically involves two main stages:

  • Construction of the 2-methylquinoline-4-carbaldehyde intermediate
  • Reductive amination with cyclopentanamine, followed by salt formation with hydrochloric acid
Stepwise Synthesis Overview
Step Reaction Description Typical Reagents/Conditions
1 Synthesis of 2-methylquinoline-4-carbaldehyde Skraup synthesis, Vilsmeier-Haack formylation
2 Reductive amination with cyclopentanamine Cyclopentanamine, reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃)
3 Formation of dihydrochloride salt Anhydrous HCl in ethanol or ether
4 Purification Recrystallization or chromatography

Detailed Synthetic Procedure

Step 1: Synthesis of 2-methylquinoline-4-carbaldehyde

  • Start with 2-methylquinoline, which can be synthesized via the Skraup reaction using aniline derivatives and methyl ketones.
  • Subject 2-methylquinoline to Vilsmeier-Haack formylation (DMF/POCl₃) to introduce the formyl group at the 4-position, yielding 2-methylquinoline-4-carbaldehyde.

Step 2: Reductive Amination

  • Dissolve 2-methylquinoline-4-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).
  • Add cyclopentanamine and a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring progress by TLC or HPLC.
  • Upon completion, quench the reaction and extract the product.

Step 3: Formation of Dihydrochloride Salt

  • Dissolve the crude amine in ethanol or another suitable solvent.
  • Bubble dry hydrogen chloride gas or add ethanolic HCl to form the dihydrochloride salt.
  • The product typically precipitates as a solid, which can be collected by filtration.

Step 4: Purification

  • Recrystallize the crude product from ethanol/ether or another appropriate solvent system.
  • Alternatively, purify by flash chromatography if necessary.

Data Table: Typical Reaction Conditions

Step Solvent Temperature Duration Yield (Typical)
Formylation DMF/POCl₃ 0–25°C 2–4 h 70–85%
Reductive amination MeOH or EtOH 20–40°C 4–12 h 60–80%
Salt formation EtOH 0–25°C 1–2 h Quantitative
Purification EtOH/ether 90–98% purity

Research Findings and Discussion

  • The reductive amination approach is favored for its chemoselectivity and mild conditions, which minimize side reactions and degradation of sensitive functionalities.
  • The use of sodium cyanoborohydride or sodium triacetoxyborohydride ensures selective reduction of the imine intermediate without reducing the quinoline ring.
  • Formation of the dihydrochloride salt enhances the compound’s stability and facilitates handling and purification, as the salt is typically less hygroscopic and more crystalline than the free base.
  • Purity levels of ≥95% are routinely achieved using standard recrystallization techniques, as confirmed by NMR and elemental analysis.

Notes and Special Considerations

  • All steps should be performed under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
  • The choice of reducing agent is critical; stronger hydride donors may reduce the quinoline ring or cause over-reduction.
  • The final dihydrochloride salt should be dried thoroughly under vacuum to remove residual solvent and ensure accurate purity assessment.

Summary Table: Key Preparation Parameters

Parameter Value/Range
Starting material 2-methylquinoline-4-carbaldehyde
Amine partner Cyclopentanamine
Reducing agent Sodium cyanoborohydride or sodium triacetoxyborohydride
Salt-forming agent Hydrogen chloride (anhydrous or ethanolic)
Purification Recrystallization or chromatography
Typical yield 50–80% overall
Final purity ≥95%

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives and substituted cyclopentanamine compounds, which can have different biological and chemical properties.

Scientific Research Applications

Anticancer Properties

In vivo studies have demonstrated that N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride exhibits significant anticancer activity.

Key Findings:

  • Tumor Growth Inhibition: In xenograft models, this compound showed up to 60% inhibition of tumor growth at doses of 20 mg/kg, indicating its potential as an antitumor agent .
  • Mechanism of Action: The compound induces apoptosis in cancer cells while sparing normal cells, suggesting a selective targeting mechanism that could minimize side effects associated with traditional chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties.

Study Results:

  • In models of induced arthritis, treatment with this compound resulted in significant reductions in paw swelling and inflammatory markers .

Case Studies

  • Cancer Treatment:
    • Objective: Evaluate the anticancer effects in breast cancer models.
    • Results: The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its potential for targeted cancer therapies .
  • Infection Control:
    • Objective: Assess antimicrobial efficacy against resistant bacterial strains.
    • Results: Effective inhibition of growth was observed in multi-drug resistant strains, suggesting its utility as an antimicrobial agent .

Data Tables

The following table summarizes key findings from various studies regarding the biological effects of this compound:

Study Type Target Dose/Concentration Effect Observed
In Vivo Cancer StudyTumor Growth20 mg/kgUp to 60% inhibition of tumor growth
In Vivo Inflammation StudyArthritis ModelVariesSignificant reduction in paw swelling
Antimicrobial StudyResistant BacteriaVariesEffective growth inhibition

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The cyclopentanamine group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

GW583340 (Dihydrochloride)

  • Structure : GW583340 is a dihydrochloride salt with a quinazolinamine core substituted with a chlorophenyl group, a thiazole ring, and a methoxybenzyl side chain .
  • Key Differences: Unlike the target compound, GW583340 contains a quinazoline ring (two nitrogen atoms in the heterocycle) instead of a quinoline (one nitrogen). The thiazole substituent in GW583340 may enhance its binding affinity to kinase domains, a feature absent in the target compound.
  • Application : GW583340 is documented as a kinase inhibitor, highlighting the therapeutic relevance of dihydrochloride salts in drug development .

PQ401

  • Structure: PQ401 is a urea derivative with a 2-methylquinolin-4-yl group .
  • Key Differences: While both compounds share the 2-methylquinoline moiety, PQ401 incorporates a urea linkage (-NH-C(=O)-NH-) instead of a cyclopentanamine group. Urea derivatives are often associated with hydrogen-bonding interactions in enzyme inhibition.
  • Application : PQ401 is hypothesized to act as a tyrosine kinase inhibitor, similar to tyrphostin analogs like AG1478 and AG879 .

Cyclopentanamine-Based Complexes

[LnMCl₂] Complexes (La, Lb)

  • Structure : These metal complexes (e.g., Co, Cu, Zn) are synthesized using cyclopentanamine ligands functionalized with pyrazole groups (La: pyrazole; Lb: 3,5-dimethylpyrazole) .
  • Key Differences: The target compound lacks pyrazole substituents, which are critical for metal coordination in [LnMCl₂] complexes.
  • Application : Used in catalysis or materials science due to their chelating properties .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Salt Form Application Source
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride Quinoline Cyclopentanamine, methyl Dihydrochloride Unknown (Discontinued)
GW583340 Quinazoline Chlorophenyl, thiazole, methoxybenzyl Dihydrochloride Kinase inhibitor
PQ401 Quinoline Urea linkage None specified Tyrosine kinase inhibitor (hypothesized)
[LnMCl₂] complexes (La/Lb) Cyclopentanamine Pyrazole/3,5-dimethylpyrazole Metal chlorides Catalysis/materials science
2,2’-azobis(2-methylpropionamidine) dihydrochloride Azoamidine Methylpropionamidine Dihydrochloride Polymerization initiator

Research Implications and Gaps

  • Structural Insights: The quinoline core in the target compound may confer fluorescence or intercalation properties, similar to other quinoline derivatives. However, the absence of functional groups like urea or thiazole limits direct comparison with kinase inhibitors.

Biological Activity

N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting with 2-methylquinoline derivatives. The general synthetic route can be outlined as follows:

  • Formation of the Quinoline Derivative : 2-Methylquinoline is reacted with appropriate aldehydes or ketones under acidic conditions to form the corresponding imine.
  • Cyclization : The imine undergoes cyclization with cyclopentanamine to yield the target compound.
  • Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride salt form for enhanced solubility and stability.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a spectrum of pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing quinoline structures often exhibit significant antimicrobial properties. For instance, quinoline derivatives have been shown to possess activity against a range of bacteria and fungi. In vitro studies suggest that this compound may inhibit the growth of certain pathogenic microorganisms, although specific IC50 values need to be established through empirical testing.

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. A study highlighted that certain synthesized compounds demonstrated greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. This suggests that this compound could potentially serve as an effective anti-inflammatory drug candidate .

Neuroprotective Properties

The neuroprotective potential of quinoline-based compounds has been documented in various research articles. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. The specific neuroprotective mechanisms of this compound remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoline derivatives, including those similar to this compound.

  • Anticancer Activity : A study found that certain quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential as anticancer agents . The structure-activity relationship (SAR) analysis showed that modifications at specific positions on the quinoline ring could enhance potency.
  • Antiparasitic Activity : Another investigation reported that quinoline-based compounds demonstrated antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. The study suggested that these compounds could inhibit key enzymatic pathways in the parasite .
  • Neuroprotection in Animal Models : Animal studies have shown that quinoline derivatives can protect against neurodegeneration induced by toxic agents, suggesting their potential application in treating conditions like Alzheimer's disease .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibitory effects on bacterial and fungal growth
Anti-inflammatoryGreater activity than curcumin
AnticancerCytotoxicity against cancer cell lines
AntiparasiticInhibition of P. falciparum
NeuroprotectiveProtection against neurodegeneration

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride, and how are purity and yield optimized?

  • Methodological Answer : Synthesis typically involves reductive amination between 2-methylquinoline-4-carbaldehyde and cyclopentanamine, followed by dihydrochloride salt formation. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to enhance yield. Purity is validated via HPLC (>95%) and structural confirmation through 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For reproducibility, reaction parameters should be systematically documented, including stoichiometry and purification techniques (e.g., column chromatography, recrystallization) .

Q. How is the compound characterized for solubility and stability in aqueous and organic solvents?

  • Methodological Answer : Solubility profiles are determined using shake-flask methods in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Stability studies employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For hygroscopicity assessment, dynamic vapor sorption (DVS) analysis is recommended. Data should be cross-referenced with computational solubility predictions (e.g., COSMO-RS) to identify discrepancies .

Q. What in vitro assays are commonly used to evaluate its biological activity, and how are false positives mitigated?

  • Methodological Answer : Primary screens include enzyme inhibition (e.g., kinase assays) or receptor binding studies (radioligand displacement). False positives are minimized via counter-screens with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) and inclusion of negative controls (e.g., scrambled compounds). Dose-response curves (IC50_{50}/EC50_{50}) should be validated in triplicate, with statistical significance (p < 0.05) assessed via ANOVA .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic (PK) properties be resolved across studies?

  • Methodological Answer : Discrepancies in bioavailability or half-life may arise from interspecies differences (rodent vs. human hepatocytes) or assay conditions (e.g., plasma protein binding). Resolve via:

  • Cross-species microsomal stability assays to identify metabolic hotspots.
  • Physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo correlations.
  • Crystallographic analysis of protein-ligand interactions to clarify binding kinetics .

Q. What strategies are employed to investigate the compound’s mechanism of action (MoA) when target deconvolution is challenging?

  • Methodological Answer : Use multi-omics approaches:

  • Chemoproteomics (activity-based protein profiling) to identify off-target interactions.
  • CRISPR-Cas9 knockout screens to pinpoint genetic vulnerabilities linked to the compound’s efficacy.
  • Network pharmacology to map signaling pathways affected by transcriptomic or phosphoproteomic changes. Integrate data with Bayesian inference models to prioritize high-confidence targets .

Q. How can researchers design experiments to validate the compound’s selectivity across structurally related receptors or enzymes?

  • Methodological Answer : Develop a panel of isoform-specific assays (e.g., for kinases, test against >50% of the kinome). Use covalent docking simulations to predict binding poses and identify residues critical for selectivity. Validate via mutagenesis (e.g., alanine scanning) and compare inhibition constants (Ki_i) across isoforms. Report selectivity scores (S10_{10} = IC50_{50} for primary target / IC50_{50} for closest homolog) .

Q. What computational methods are recommended to predict the compound’s metabolite profile and toxicity risks?

  • Methodological Answer : Combine in silico tools :

  • MetaSite or GLORYx for phase I/II metabolism prediction.
  • ProTox-II or Derek Nexus for toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
  • Molecular dynamics (MD) simulations to assess metabolite-receptor binding stability. Experimental validation via LC-MS/MS of microsomal incubations is critical .

Methodological Frameworks for Data Interpretation

Q. How should researchers integrate contradictory findings into a unified theoretical framework?

  • Methodological Answer : Apply Bayesian evidence synthesis , weighting studies by methodological rigor (e.g., sample size, controls). Use structural equation modeling (SEM) to test hypotheses about indirect effects (e.g., off-target activity influencing observed efficacy). Publish negative results to reduce publication bias .

Q. What statistical approaches are optimal for analyzing dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Employ mixed-effects models to account for inter-cell-line variability. For non-linear responses, four-parameter logistic (4PL) regression is standard. Use bootstrapping to estimate confidence intervals for EC50_{50} values. Data visualization tools (e.g., Prism, R/shiny) enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.